3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a benzothiazole ring, a chlorobenzamide moiety, and an azepane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Chlorobenzamide Moiety: The chlorobenzamide group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and an amine.
Attachment of Azepane Sulfonyl Group: The azepane sulfonyl group is attached through a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the sulfonyl and chlorobenzamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-methylbenzamide: Similar structure with a methyl group instead of chlorine.
3-(piperidin-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: Similar structure with a piperidine ring instead of azepane.
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the azepane sulfonyl group may enhance solubility and bioavailability, while the chlorobenzamide moiety can provide specific interactions with biological targets.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-15-10-9-14(13-18(15)29(26,27)24-11-5-1-2-6-12-24)19(25)23-20-22-16-7-3-4-8-17(16)28-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFGIICAXZANIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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